2-Oxo-1-pentylpyridine-4-carboxylic acid is an organic compound belonging to the class of pyridine carboxylic acids. It features a pyridine ring substituted with a pentyl group and a carboxylic acid functional group. This compound is significant in medicinal chemistry due to its potential applications in drug development and synthesis.
Synthesis of 2-Oxo-1-pentylpyridine-4-carboxylic acid can be achieved through several methods. One effective route involves the following steps:
Specific conditions, such as temperature and solvent choice, can greatly influence the yield and purity of the product. For instance, refluxing in polar solvents often enhances reaction rates and product solubility .
The molecular structure of 2-Oxo-1-pentylpyridine-4-carboxylic acid features:
The molecular formula is , with a molecular weight of approximately 219.25 g/mol. The structure can be represented using SMILES notation as CCCCC(=O)C1=CC(=N)C=C(C=C1)C(=O)O
.
2-Oxo-1-pentylpyridine-4-carboxylic acid is versatile in terms of reactivity. Key types of reactions include:
Common reagents for these reactions include strong bases for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate .
The mechanism of action for 2-Oxo-1-pentylpyridine-4-carboxylic acid primarily revolves around its interactions with biological systems:
Data suggests that its structural features allow it to interact effectively with biological targets, potentially leading to therapeutic effects .
Key physical properties include:
Chemical properties include:
Relevant analyses indicate that it exhibits moderate lipophilicity, which influences its absorption and distribution in biological systems .
2-Oxo-1-pentylpyridine-4-carboxylic acid has several applications in scientific research:
Its unique structure allows researchers to explore its potential in various therapeutic areas, including anti-inflammatory and neuroprotective applications .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0